- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements, Organometallics, 2006, 25(6), 1344-1358

Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

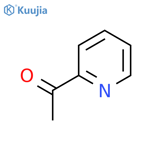

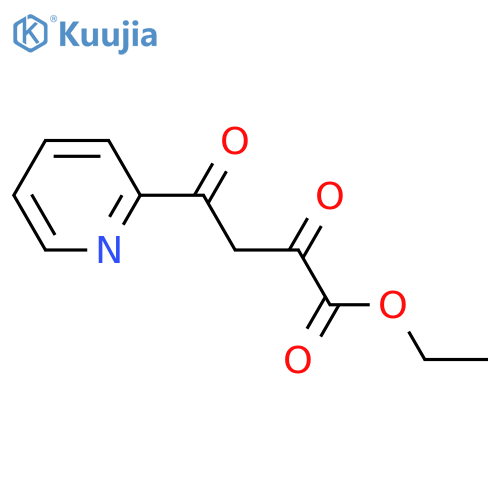

92288-93-2 structure

Nome del prodotto:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

Numero CAS:92288-93-2

MF:C11H11NO4

MW:221.209343194962

MDL:MFCD08056636

CID:998330

PubChem ID:12171345

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate

- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate

- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester

- 4-(2-pyridyl)-2

- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester

- 4-dioxobutanoic acid ethyl ester

- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate

- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate

- ethyldioxopyridinylbutanoate

- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)

- Ethyl α,γ-dioxo-2-pyridinebutanoate

- DTXSID20479133

- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester

- J-520673

- W17769

- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate

- DA-34381

- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR

- MFCD08056636

- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate

- SY027450

- AKOS000210401

- 5Z-0610

- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate

- FBIPIHMTJUPZJB-UHFFFAOYSA-N

- SCHEMBL1065225

- 92288-93-2

- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

-

- MDL: MFCD08056636

- Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3

- Chiave InChI: FBIPIHMTJUPZJB-UHFFFAOYSA-N

- Sorrisi: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC

Proprietà calcolate

- Massa esatta: 221.06900

- Massa monoisotopica: 221.06880783g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 16

- Conta legami ruotabili: 6

- Complessità: 288

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.3Ų

- XLogP3: 1.1

Proprietà sperimentali

- Punto di fusione: 70-72°

- PSA: 73.33000

- LogP: 0.78660

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173494-5g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | 95% | 5g |

$400 | 2022-03-01 | |

| abcr | AB257951-10 g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 10 g |

€786.50 | 2023-07-20 | |

| Apollo Scientific | OR470834-25g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 25g |

£940.00 | 2023-08-31 | ||

| eNovation Chemicals LLC | D293416-5g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 95% | 5g |

$825 | 2024-07-20 | |

| abcr | AB257951-10g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 10g |

€786.50 | 2025-02-20 | |

| Chemenu | CM173494-1g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | 95% | 1g |

$123 | 2022-03-01 | |

| Apollo Scientific | OR470834-1g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 1g |

£124.00 | 2025-02-20 | ||

| Apollo Scientific | OR470834-5g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 5g |

£370.00 | 2025-02-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044960-1g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | >95% | 1g |

2453.0CNY | 2021-07-06 | |

| abcr | AB257951-25 g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 25 g |

€1,169.90 | 2023-07-20 |

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; rt; 18 h, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 0 °C; 18 h, rt

1.2 0 °C; 18 h, rt

Riferimento

- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Ethanol ; 20 h, rt

Riferimento

- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ethanol ; 14 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 20 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; overnight, 0 °C → rt

Riferimento

- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 2 h, 50 °C

Riferimento

- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 50 °C

1.2 Solvents: Toluene ; 50 °C; 15 min, reflux

1.3 Solvents: Ethanol ; reflux

1.2 Solvents: Toluene ; 50 °C; 15 min, reflux

1.3 Solvents: Ethanol ; reflux

Riferimento

- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; -78 °C; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Letteratura correlata

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

5. Book reviews

92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate) Prodotti correlati

- 2640965-16-6(methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate)

- 1803580-64-4(5-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid)

- 1872902-73-2(3-[(1-Methoxypropan-2-yl)oxy]pyridin-4-amine)

- 1234955-92-0(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-ethoxy-5-methylbenzene-1-sulfonamide)

- 1796970-87-0(4-ethoxy-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)-3,5-dimethylbenzene-1-sulfonamide)

- 172483-72-6((4-iodophenyl)(phenyl)methanol)

- 1353999-80-0(N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide)

- 505083-04-5([3-fluoro-4-(methoxycarbonyl)phenyl]boronic acid)

- 1152667-07-6(1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine)

- 3378-81-2(N-tert-Butylbenzylamine Hydrochloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

Purezza:99%/99%/99%/99%

Quantità:1g/5g/10g/25g

Prezzo ($):201.0/390.0/466.0/693.0